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molecular formula C10H13NO5S B5632716 Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate

Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate

Cat. No. B5632716
M. Wt: 259.28 g/mol
InChI Key: GCWTVZKDBPLSKR-UHFFFAOYSA-N
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Patent
US06544984B1

Procedure details

To a mixture of 12.5 g (0.1 mol) of glycine, methyl ester hydrochloride in 120 ml of CH2Cl2, cooled in an ice bath was added 41.7 ml (0.3 mol) of triethylamine, followed by the dropwise addition of a solution of 20.65 g (0.1 mol) of 4-methoxy-benzenesulfonyl chloride in 40 ml of CH2Cl2. The mixture was stirred at room temperature overnight and poured into water. The organic layer was separated and washed with 2 N citric acid, H2O, 1 N NaHCO3, brine and dried with Na2SO4. The solvent was removed under vacuum to give 24.6 g of residue which was triturated with ethyl acetate to give 19.9 g of crystals, m.p. 59°-61° C. Anal. for C10H13NSO5: Calc'd: C, 46.3; H, 5.1; N, 5.4; Found: C, 46.2; H, 5.0; N, 5.2.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
41.7 mL
Type
reactant
Reaction Step Two
Quantity
20.65 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]([O:6][CH3:7])=[O:5].C(N(CC)CC)C.[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([S:23](Cl)(=[O:25])=[O:24])=[CH:19][CH:18]=1.O>C(Cl)Cl>[CH3:15][O:16][C:17]1[CH:18]=[CH:19][C:20]([S:23]([NH:2][CH2:3][C:4]([O:6][CH3:7])=[O:5])(=[O:25])=[O:24])=[CH:21][CH:22]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
Cl.NCC(=O)OC
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
41.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
20.65 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 2 N citric acid, H2O, 1 N NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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